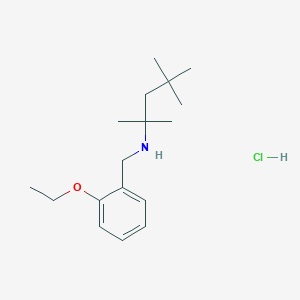
N-(2-ethoxybenzyl)-2,4,4-trimethyl-2-pentanamine hydrochloride
Descripción general
Descripción
N-(2-ethoxybenzyl)-2,4,4-trimethyl-2-pentanamine hydrochloride, also known as EPHEDRINE, is a naturally occurring alkaloid found in some species of plants. It is widely used in scientific research due to its various biochemical and physiological effects.
Mecanismo De Acción
N-(2-ethoxybenzyl)-2,4,4-trimethyl-2-pentanamine hydrochloride acts as a sympathomimetic agent, stimulating the sympathetic nervous system. It acts by increasing the release of norepinephrine and dopamine, which leads to increased heart rate, blood pressure, and metabolic rate. This compound also acts by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It acts as a bronchodilator by relaxing the smooth muscles in the bronchioles. It also acts as a decongestant by constricting the blood vessels in the nasal mucosa. This compound increases heart rate, blood pressure, and metabolic rate, leading to increased energy expenditure. It also increases the release of glucose from the liver, leading to increased blood glucose levels. This compound has been found to increase the release of endogenous opioids, leading to analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxybenzyl)-2,4,4-trimethyl-2-pentanamine hydrochloride has various advantages and limitations for lab experiments. Its advantages include its well-known pharmacological effects, making it a useful tool for studying the sympathetic nervous system. Its limitations include its potential for abuse and toxicity, making it difficult to use in human studies. It is also difficult to control the dose and route of administration in animal studies.
Direcciones Futuras
There are several future directions for the study of N-(2-ethoxybenzyl)-2,4,4-trimethyl-2-pentanamine hydrochloride. One direction is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another direction is the study of this compound's effects on other physiological systems, such as the immune system and the central nervous system. The development of new analogs of this compound could also lead to the discovery of new pharmacological effects. Finally, the study of this compound's potential for abuse and toxicity could lead to the development of safer and more effective drugs with similar pharmacological effects.
Aplicaciones Científicas De Investigación
N-(2-ethoxybenzyl)-2,4,4-trimethyl-2-pentanamine hydrochloride has been extensively studied for its various pharmacological effects, including its use as a bronchodilator, decongestant, and stimulant. It has also been studied for its effects on weight loss and athletic performance. This compound has been used in the treatment of asthma and bronchitis due to its bronchodilator effect. It has also been used as a decongestant in the treatment of nasal congestion. This compound has been studied for its effects on weight loss and athletic performance, as it has been found to increase metabolic rate and energy expenditure.
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.ClH/c1-7-19-15-11-9-8-10-14(15)12-18-17(5,6)13-16(2,3)4;/h8-11,18H,7,12-13H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKNZSTWACXCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(C)(C)CC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-morpholinyl)-5-nitro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4231988.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B4231992.png)
![N-(2,4-dimethoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4232019.png)
![1'-benzyl-2-(4-methoxybenzyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232027.png)

![8-[(2-hydroxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4232040.png)
![2-[({4-[(cyclohexylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4232056.png)
![2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4232057.png)
![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(diphenylmethyl)piperazine](/img/structure/B4232059.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B4232061.png)
![2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4232073.png)
![3-methyl-N-[4-({2-[2-(4-methylphenoxy)propanoyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4232085.png)
![N-(4-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)acetamide](/img/structure/B4232091.png)
